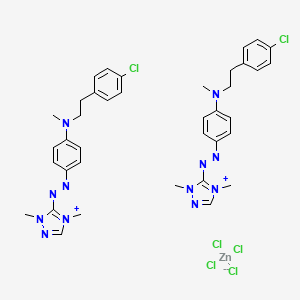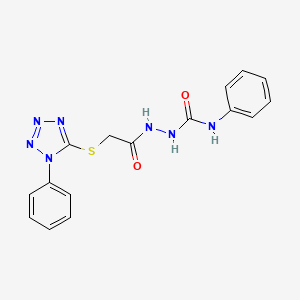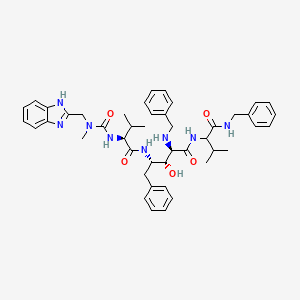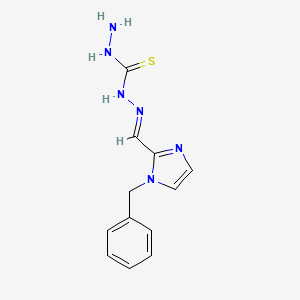
((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a phenylmethyl group, and a carbonothioic dihydrazide moiety. Its distinct chemical properties make it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenylmethyl group and the carbonothioic dihydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Properties
CAS No. |
134221-23-1 |
|---|---|
Molecular Formula |
C12H14N6S |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
1-amino-3-[(E)-(1-benzylimidazol-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H14N6S/c13-16-12(19)17-15-8-11-14-6-7-18(11)9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H2,16,17,19)/b15-8+ |
InChI Key |
ZZUMOMHAOWBYQO-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CN=C2/C=N/NC(=S)NN |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C=NNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



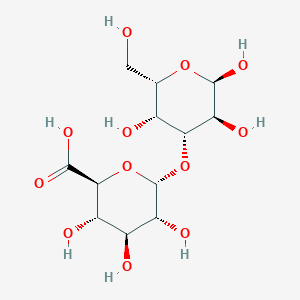
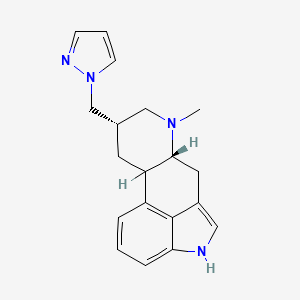

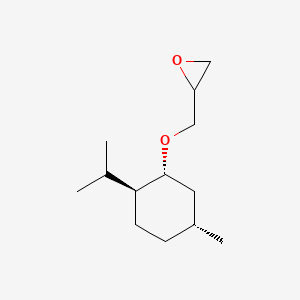

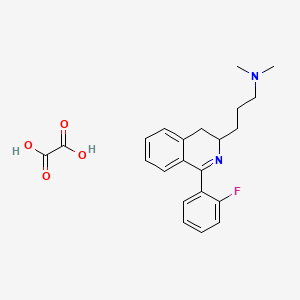
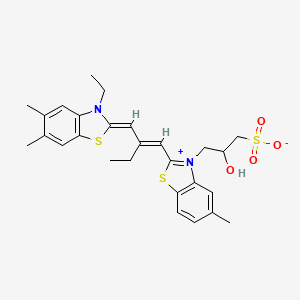

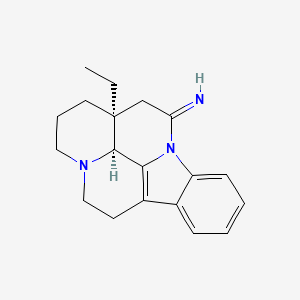
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
